N-(5-((2-(benzo[d][1,3]dioxol-5-ylamino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)-3-fluorobenzamide
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Overview
Description
The compound “N-(5-((2-(benzo[d][1,3]dioxol-5-ylamino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)-3-fluorobenzamide” is a complex organic molecule. It contains several functional groups, including a benzodioxole, a thiadiazole, and a fluorobenzamide .
Molecular Structure Analysis
The molecular structure of this compound would be complex due to the presence of several functional groups. The benzodioxole, thiadiazole, and fluorobenzamide groups would all contribute to the overall structure . Unfortunately, the exact molecular structure of this specific compound is not provided in the available literature.Scientific Research Applications
- A sensitive and selective Pb²⁺ sensor was developed by depositing a thin layer of the compound on a glassy carbon electrode (GCE) with the conducting polymer matrix Nafion (NF). The sensor exhibited excellent sensitivity (2220.0 pA μM⁻¹ cm⁻²), a low limit of quantification (LOQ) of 320.0 mM, and a low limit of detection (LOD) of 96.0 pM .
- Some of these derivatives demonstrated potent growth inhibition properties, with IC50 values generally below 5 μM .
- Notably, a bioactive compound from this class, named LASSBio-294, has shown inotropic and vasodilatory effects .
- The crystal structure of benzo[d][1,3]dioxol-5-yl-2-(6-methoxynaphthalen-2-yl)propanoic acid methyl ester has been determined. Crystallographic data and atomic coordinates are available for further analysis .
Heavy Metal Ion Detection:
Antitumor Activity:
Pharmaceutical Applications:
Crystallographic Studies:
Computational Spectroscopic Investigations:
Mechanism of Action
Target of Action
The primary target of N-(5-((2-(benzo[d][1,3]dioxol-5-ylamino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)-3-fluorobenzamide Similar compounds have shown potent growth inhibition properties against cancer cell lines .
Mode of Action
The exact mode of action of N-(5-((2-(benzo[d][1,3]dioxol-5-ylamino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)-3-fluorobenzamide Related compounds have been found to inhibit the nav11 channel , which could suggest a similar mechanism of action.
Biochemical Pathways
The biochemical pathways affected by N-(5-((2-(benzo[d][1,3]dioxol-5-ylamino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)-3-fluorobenzamide Related compounds have been found to induce apoptosis and cause both s-phase and g2/m-phase arrests in cancer cell lines , suggesting that this compound may affect similar pathways.
Result of Action
The molecular and cellular effects of N-(5-((2-(benzo[d][1,3]dioxol-5-ylamino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)-3-fluorobenzamide Related compounds have been found to show potent growth inhibition properties against cancer cell lines , suggesting that this compound may have similar effects.
Action Environment
The influence of environmental factors on the action, efficacy, and stability of N-(5-((2-(benzo[d][1,3]dioxol-5-ylamino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)-3-fluorobenzamide is not explicitly mentioned in the search results
properties
IUPAC Name |
N-[5-[2-(1,3-benzodioxol-5-ylamino)-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]-3-fluorobenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H13FN4O4S2/c19-11-3-1-2-10(6-11)16(25)21-17-22-23-18(29-17)28-8-15(24)20-12-4-5-13-14(7-12)27-9-26-13/h1-7H,8-9H2,(H,20,24)(H,21,22,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IVJZSLFGWDGNIL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)NC(=O)CSC3=NN=C(S3)NC(=O)C4=CC(=CC=C4)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H13FN4O4S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
432.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(5-((2-(benzo[d][1,3]dioxol-5-ylamino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)-3-fluorobenzamide |
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